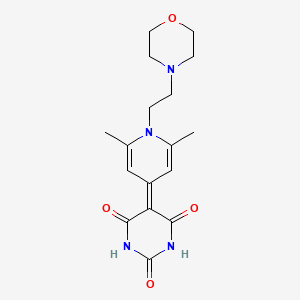
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione , identified by CAS number 900136-56-3 , is a pyrimidine derivative with potential biological activities. This article synthesizes available research findings related to its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H22N4O4
- Molecular Weight : 346.4 g/mol
- Structure : The compound features a complex structure that includes a pyrimidine ring and a morpholinoethyl substituent on a pyridine ring.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an antiviral agent and its influence on various cellular mechanisms:
- Antiviral Properties : The compound has been noted for its efficacy against RNA viruses. It acts by inhibiting viral replication processes, making it a candidate for therapeutic applications in viral infections .
- Cytotoxicity : Studies have shown that derivatives of pyrimidine compounds often exhibit cytotoxic effects on cancer cell lines. The structure of the compound suggests it may interact with cellular pathways involved in proliferation and apoptosis .
- Mechanism of Action : The biological activity can be attributed to its ability to act as an enzyme inhibitor or modulator. For instance, compounds with similar structures have been found to inhibit histone deacetylases (HDACs), which are crucial in cancer biology .
Cytotoxicity Assessment
A series of experiments assessed the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that:
- The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
- Structure-activity relationship (SAR) studies highlighted that substitutions on the pyrimidine ring could enhance or diminish activity.
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound A | 27.6 | Strong cytotoxicity against MDA-MB-231 |
| Compound B | 29.3 | Moderate cytotoxicity; electron-withdrawing groups enhanced activity |
Antiviral Activity
In vitro studies demonstrated that the compound effectively inhibited the replication of specific RNA viruses. The mechanism involves interference with viral polymerase activity, thus preventing viral genome replication.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Utilizing standard methods such as cyclization reactions involving appropriate precursors.
- Pyrimidine Derivation : Implementing condensation reactions under controlled conditions to ensure high yields and purity.
Eigenschaften
IUPAC Name |
5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-9-13(14-15(22)18-17(24)19-16(14)23)10-12(2)21(11)4-3-20-5-7-25-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBTVDZEGISGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














